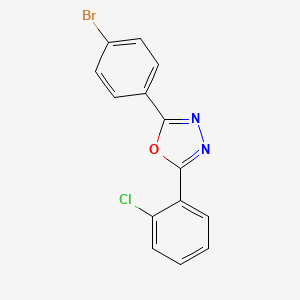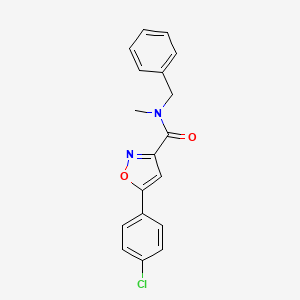
1-(4-methoxybenzoyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxybenzoyl)-1H-1,2,4-triazole, commonly known as PBIT, is a heterocyclic compound that has been studied for its potential applications in scientific research. This molecule is of interest due to its ability to bind to specific proteins and modulate their activity, making it a useful tool for studying biological processes.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research on derivatives of 1,2,4-triazole, including compounds similar to 1-(4-methoxybenzoyl)-1H-1,2,4-triazole, has shown promising antimicrobial properties. Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have demonstrated good or moderate activities against a range of microorganisms. This suggests that this compound derivatives could potentially be developed into new antimicrobial agents (Bektaş et al., 2010).
Cholinesterase Inhibitors
Another study explored the enzymatic potential of new triazoles derived from 4-methoxybenzoic acid. These compounds were assessed for their cholinesterase inhibitory potential, showing significant activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. Such findings indicate the potential of this compound derivatives in treating diseases related to cholinesterase dysfunction, such as Alzheimer's disease (Arfan et al., 2018).
Corrosion Inhibitors
The application of 1,2,4-triazole derivatives extends into the field of corrosion inhibition. These compounds have been evaluated for their efficacy in protecting metals such as aluminium alloys in corrosive environments. The presence of 1,2,4-triazole rings in these molecules contributes significantly to their ability to form protective layers on metal surfaces, thereby reducing corrosion rates in acidic media (Zheludkevich et al., 2005).
Enzymatic Inhibition and Biological Evaluation
1,2,4-Triazole derivatives, including structures related to this compound, have been synthesized and assessed for various biological activities. These activities include enzymatic inhibition, where compounds have shown to inhibit enzymes like caspase-3, which plays a significant role in apoptosis. Such findings indicate the therapeutic potential of these compounds in cancer treatment and other diseases involving enzymatic processes (Jiang & Hansen, 2011).
Antibacterial and Antifungal Agents
Triazole derivatives have been investigated for their antibacterial and antifungal properties, with several compounds showing high activity against various strains. This suggests the potential for developing new antibacterial and antifungal agents based on this compound derivatives. Their ability to act against a wide range of pathogens highlights their significance in addressing antibiotic resistance and the need for new antimicrobial drugs (Sumrra et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)-(1,2,4-triazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-9-4-2-8(3-5-9)10(14)13-7-11-6-12-13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOFCZMMPFGKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5600535.png)

![3,4-dimethoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5600546.png)
![5-(2-furyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5600550.png)
![5-(4-methylphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5600556.png)
![1-(4-methylphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B5600562.png)
![2-[(2,5-dimethoxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5600573.png)
![4-(acetylamino)-N-[4-(aminosulfonyl)benzyl]benzamide](/img/structure/B5600579.png)

![(1S*,5R*)-6-benzyl-3-[3-(1H-tetrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5600597.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5600598.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5600603.png)
![1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B5600609.png)
![N-[4-(cyanomethyl)phenyl]-2-nitrobenzamide](/img/structure/B5600620.png)